molecular formula C18H17NO2 B10815062 4,4-Dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione CAS No. 327091-15-6

4,4-Dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione

Cat. No.: B10815062
CAS No.: 327091-15-6
M. Wt: 279.3 g/mol
InChI Key: VMTIXWPLQVGINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally similar to quinolines but with a nitrogen atom at the second position of the ring. This compound is characterized by its unique structure, which includes a dimethyl substitution at the 4th position and a methylphenyl group at the 2nd position, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with dimethyl malonate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening and process optimization techniques ensures the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted isoquinolines with different functional groups, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

4,4-Dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,4-Dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione exerts its effects involves interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-2-phenylisoquinoline-1,3-dione: Similar structure but without the methyl group on the phenyl ring.

    4,4-Dimethyl-2-(4-chlorophenyl)isoquinoline-1,3-dione: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    4,4-Dimethyl-2-(4-methoxyphenyl)isoquinoline-1,3-dione: Contains a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

4,4-Dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the phenyl ring can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

4,4-dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-12-8-10-13(11-9-12)19-16(20)14-6-4-5-7-15(14)18(2,3)17(19)21/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTIXWPLQVGINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(C2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322263
Record name 4,4-dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203751
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

327091-15-6
Record name 4,4-dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.